2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzosulfonamide core substituted with methoxy and dimethyl groups at positions 2, 4, and 3. The N-linked substituent is a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group, introducing a partially saturated quinoline moiety.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-9-17(25-4)18(10-13(12)2)26(23,24)20-15-6-7-16-14(11-15)5-8-19(22)21(16)3/h6-7,9-11,20H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCZMUCXCJLIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s sulfonamide and tetrahydroquinoline moieties align it with two broad classes of molecules:
Sulfonamide-based enzyme inhibitors: Drugs like Celecoxib (a cyclooxygenase-2 inhibitor) share the sulfonamide group, which is critical for binding to enzyme active sites via hydrogen bonding.
Tetrahydroquinoline derivatives: Compounds such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a mutagenic heterocyclic amine found in cooked foods, share a quinoline backbone. While IQ is carcinogenic due to DNA adduct formation, the target compound’s tetrahydroquinoline moiety lacks the aromatic amines implicated in mutagenicity, suggesting divergent biological effects .
Physicochemical Properties
A hypothetical comparison table based on structural analogs:
| Property | Target Compound | Celecoxib | 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 381.37 g/mol | 198.23 g/mol |
| Key Functional Groups | Sulfonamide, methoxy, tetrahydroquinoline | Sulfonamide, trifluoromethyl | Imidazole, quinoline, amine |
| Bioactivity | Hypothesized enzyme inhibition | COX-2 inhibition | Mutagenicity, carcinogenicity |
| Solubility | Likely low (lipophilic substituents) | Low aqueous solubility | Moderate solubility in polar solvents |
| Toxicity Profile | Unknown | Cardiovascular risks | Carcinogenic in rodents and primates |
Research Findings and Limitations
- Target Compound: No direct pharmacological or toxicological data are available in the provided evidence.
- IQ: Despite structural similarities, IQ’s carcinogenicity arises from aromatic amine-mediated DNA adducts, a feature absent in the target compound. This underscores the importance of substituent chemistry in toxicity .
Critical Analysis of Evidence Gaps
The provided evidence lacks explicit data on the target compound, necessitating reliance on indirect analogs. For example:
Thus, the comparison is speculative and requires validation through experimental studies (e.g., enzyme assays, ADMET profiling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
